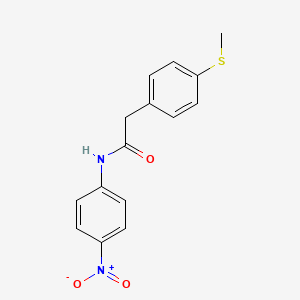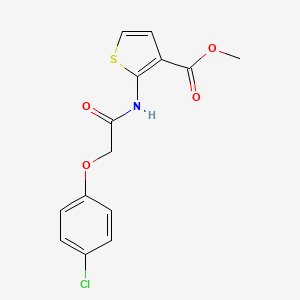
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. As mentioned earlier, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
実験室実験の利点と制限
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. This compound has also been shown to have good solubility in various solvents, which makes it easy to use in different experimental setups. However, there are some limitations associated with this compound. It has been reported to have low bioavailability, which may limit its therapeutic potential. Furthermore, this compound has been shown to have poor selectivity towards cancer cells, which may result in off-target effects.
将来の方向性
There are several future directions for the research on Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound. This can be achieved by modifying the chemical structure of this compound to improve its pharmacological properties. Another area of interest is the investigation of the synergistic effects of this compound with other drugs. Combination therapy has been shown to improve the efficacy of cancer treatment. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its biological effects. Finally, the development of novel drug delivery systems can improve the bioavailability and selectivity of this compound.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications. The synthesis method has been optimized to improve the yield and purity of this compound. This compound has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and antimicrobial activities. However, there are some limitations associated with this compound, including its low bioavailability and poor selectivity towards cancer cells. Future research should focus on the development of more potent and selective analogs of this compound and the investigation of its synergistic effects with other drugs.
合成法
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate can be synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with thiophene-3-carboxylic acid in the presence of a coupling agent, such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methylamine to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
科学的研究の応用
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antibacterial and antifungal activities against a wide range of microorganisms.
特性
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)11-6-7-21-13(11)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPPXULZWLKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)

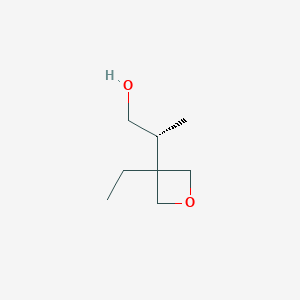
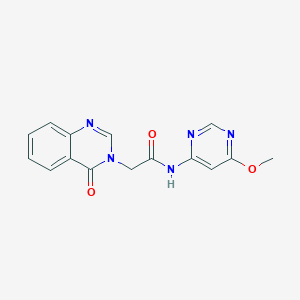

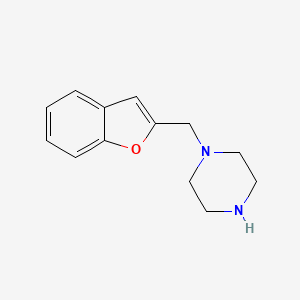
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)


![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)


